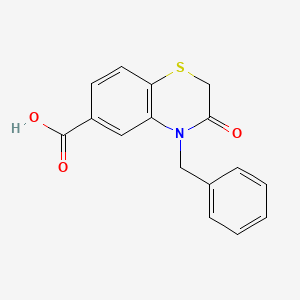

4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

CAS No.:

Cat. No.: VC13414505

Molecular Formula: C16H13NO3S

Molecular Weight: 299.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13NO3S |

|---|---|

| Molecular Weight | 299.3 g/mol |

| IUPAC Name | 4-benzyl-3-oxo-1,4-benzothiazine-6-carboxylic acid |

| Standard InChI | InChI=1S/C16H13NO3S/c18-15-10-21-14-7-6-12(16(19)20)8-13(14)17(15)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,20) |

| Standard InChI Key | RZXDYYAPSRQTTG-UHFFFAOYSA-N |

| SMILES | C1C(=O)N(C2=C(S1)C=CC(=C2)C(=O)O)CC3=CC=CC=C3 |

| Canonical SMILES | C1C(=O)N(C2=C(S1)C=CC(=C2)C(=O)O)CC3=CC=CC=C3 |

Introduction

Synthesis and Synthetic Routes

The synthesis of 1,4-benzothiazine derivatives typically involves cyclization or condensation reactions. For 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, a plausible route involves:

Step 1: Formation of the Benzothiazine Core

-

Starting Material: 2-Aminothiophenol reacts with maleic anhydride under basic conditions to form 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid .

-

Reaction Conditions:

Table 1: Synthetic Optimization Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DMF or THF | 60–75 |

| Temperature | 80–100°C | 70 |

| Catalyst | Tetrabutylammonium bromide | 80 |

Physicochemical Properties

Physical Properties

-

Solubility:

Spectral Data

-

NMR (400 MHz, CDCl):

-

δ 8.67 (s, 1H, NH), 7.68 (s, 1H, aromatic), 7.26–7.10 (m, 6H, benzyl and aromatic), 3.86 (s, 2H, CH-benzyl).

-

-

NMR (100 MHz, CDCl):

-

δ 173.5 (C=O), 168.6 (COOH), 137.9 (quaternary carbon), 129.0–120.2 (aromatic carbons).

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume